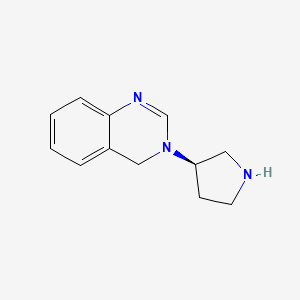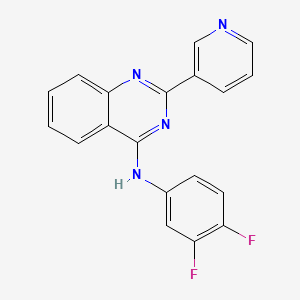
N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with a 3,4-difluorophenyl group and a 3-pyridinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions:
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed to attach the pyridinyl group to the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated intermediates and palladium catalysts are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: A quinazoline-based drug that targets epidermal growth factor receptors.
Uniqueness
N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinazoline derivatives. This uniqueness can be leveraged to develop novel applications and therapeutic agents.
Propiedades
Fórmula molecular |
C19H12F2N4 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
N-(3,4-difluorophenyl)-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H12F2N4/c20-15-8-7-13(10-16(15)21)23-19-14-5-1-2-6-17(14)24-18(25-19)12-4-3-9-22-11-12/h1-11H,(H,23,24,25) |
Clave InChI |
VTOBEEVFNIEZTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NC4=CC(=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


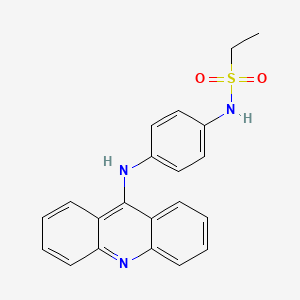


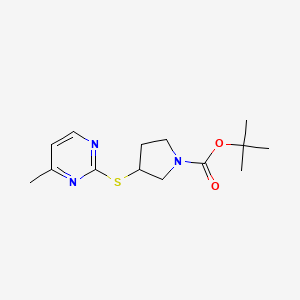
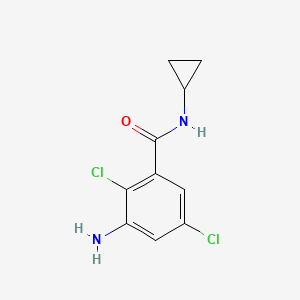
![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
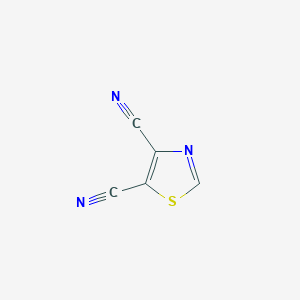
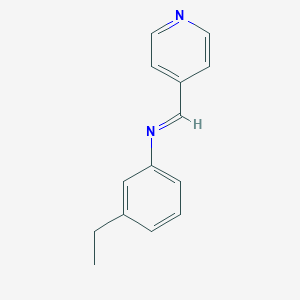
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
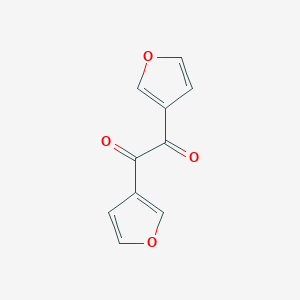

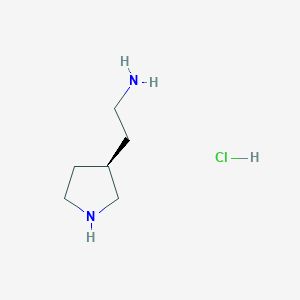
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
